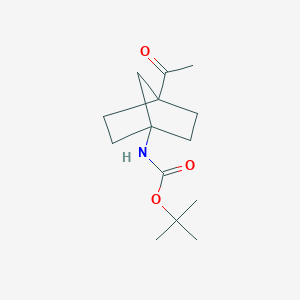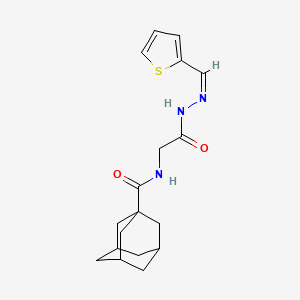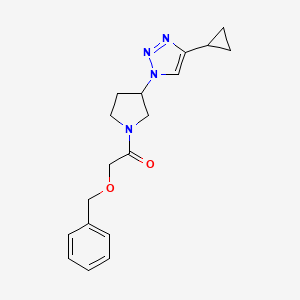![molecular formula C9H16ClN B2675827 3-(1-Bicyclo[1.1.1]pentanyl)pyrrolidine;hydrochloride CAS No. 2377035-24-8](/img/structure/B2675827.png)
3-(1-Bicyclo[1.1.1]pentanyl)pyrrolidine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(1-Bicyclo[1.1.1]pentanyl)pyrrolidine;hydrochloride” is a chemical compound with the CAS Number: 2377035-24-8 . It has a molecular weight of 173.69 . The IUPAC name for this compound is 3-(bicyclo[1.1.1]pentan-1-yl)pyrrolidine hydrochloride .
Synthesis Analysis
The synthesis of such compounds often involves complex chemical reactions. For instance, 1-Bicyclo[1.1.1]pentylamine hydrochloride can be used to synthesize bisbicyclo[1.1.1]pentyldiazene . It is also used as a precursor in the synthesis of a potent quinolone antibacterial agent, U-87947E .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H15N.ClH/c1-2-10-6-8(1)9-3-7(4-9)5-9;/h7-8,10H,1-6H2;1H . This code provides a unique representation of the molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 173.69 . It is stored at a temperature of 4 degrees . The purity, country of origin, and shipping temperature are not specified .Applications De Recherche Scientifique
Bioisosteric Replacement in Drug Design
Bicyclo[1.1.1]pentanes (BCPs) serve as valuable bioisosteres for 1,4-disubstituted arenes, tert-butyl groups, and acetylenic moieties. Their incorporation into drug candidates can enhance physicochemical properties, such as lipophilicity, metabolic stability, and bioavailability. Researchers explore BCP analogs to replace aromatic rings or other functional groups in drug molecules, aiming to optimize pharmacokinetics and therapeutic efficacy .
Metal-Organic Frameworks (MOFs)
BCPs can serve as organic linkers in MOFs. These porous materials exhibit high surface areas and tunable pore sizes. Researchers have synthesized BCP-based MOFs for gas storage, separation, and catalysis. The rigid BCP scaffold imparts stability and shape selectivity to these frameworks .
Safety and Hazards
Propriétés
IUPAC Name |
3-(1-bicyclo[1.1.1]pentanyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N.ClH/c1-2-10-6-8(1)9-3-7(4-9)5-9;/h7-8,10H,1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOILYMUXXXCBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C23CC(C2)C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Bromophenyl)-2-[[5-[(5-methyl-2-propan-2-ylphenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B2675749.png)
![4-[5-(2,4-Dichlorophenyl)furan-2-yl]-1,3-thiazol-2-amine](/img/structure/B2675750.png)
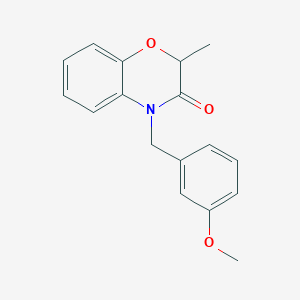
![N-cyclopropyl-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/structure/B2675753.png)
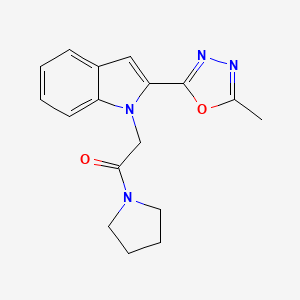
![2-(4-allyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2675755.png)
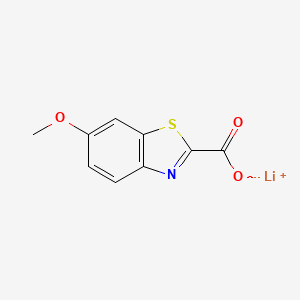
![(2,5-Dimethylfuran-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2675758.png)
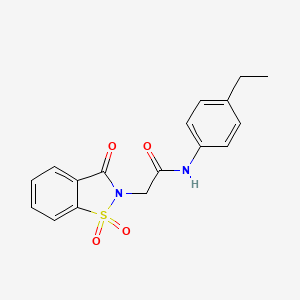
![2-chloro-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2675761.png)
